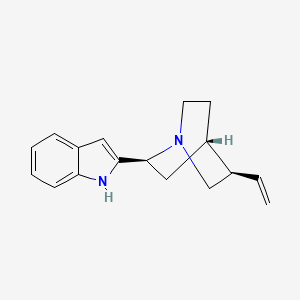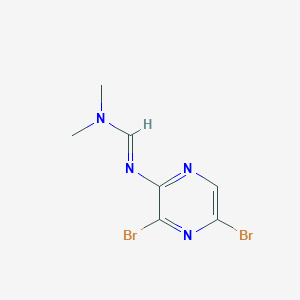![molecular formula C16H20O2 B13093656 3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)
3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1’-biphenyl]-2(3H)-one is an organic compound with a complex structure that includes an ethoxy group, dimethyl groups, and a dihydro-biphenyl core
Vorbereitungsmethoden
The synthesis of 3’-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1’-biphenyl]-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate biphenyl derivatives with ethoxy and dimethyl substituents under controlled conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity of the compound. Specific reaction conditions, such as temperature, pressure, and the use of solvents, play a crucial role in the successful synthesis of this compound .
Analyse Chemischer Reaktionen
3’-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, including its interaction with biological targets. In industry, it can be used in the development of new materials and as an intermediate in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 3’-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1’-biphenyl]-2(3H)-one involves its interaction with specific molecular targets and pathways. The ethoxy and dimethyl groups may influence its binding affinity and reactivity with enzymes or receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3’-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1’-biphenyl]-2(3H)-one include other biphenyl derivatives with different substituents. These compounds may share similar structural features but differ in their chemical properties and applications.
Eigenschaften
Molekularformel |
C16H20O2 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
2-(3-ethoxyphenyl)-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H20O2/c1-4-18-13-7-5-6-12(10-13)14-11-16(2,3)9-8-15(14)17/h5-7,10-11H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
QOKCDNHEYTZQPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C2=CC(CCC2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)

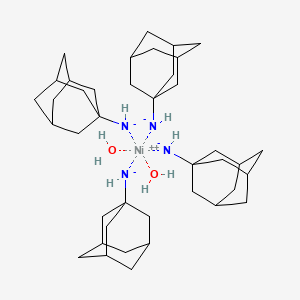
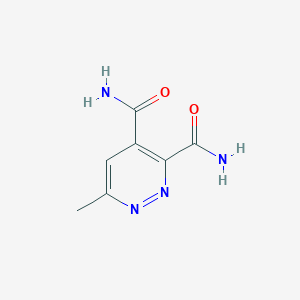

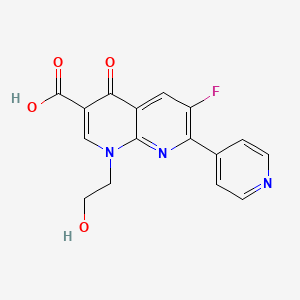
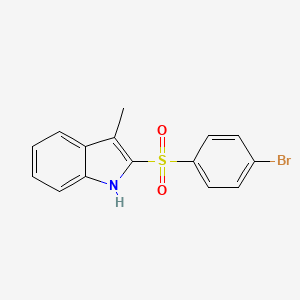
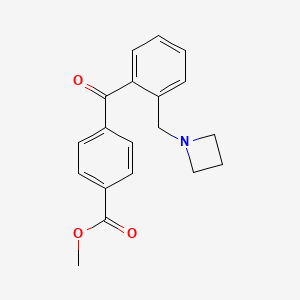

![7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093637.png)
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine](/img/structure/B13093651.png)
